4-Ethyl-2-oxazolidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-oxazolidinethione is a heterocyclic compound with the molecular formula C5H9NOS It features a five-membered ring containing nitrogen, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethyl-2-oxazolidinethione can be synthesized through several methods. One common approach involves the reaction of 1,2-amino alcohols with carbon disulfide and an alkyl halide. The reaction typically proceeds under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is then heated to facilitate the formation of the oxazolidinethione ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-oxazolidinethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxazolidinethione to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, sodium hydride, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Substituted oxazolidinethiones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-ethyl-2-oxazolidinethione involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antifungal effects, where it disrupts the normal functioning of microbial cells .
Comparison with Similar Compounds
Similar Compounds
2-Oxazolidinethione: Lacks the ethyl group at the 4-position, resulting in different chemical properties and reactivity.
4,4-Dimethyl-2-oxazolidinethione: Contains two methyl groups at the 4-position, which can influence its steric and electronic properties.
Uniqueness
4-Ethyl-2-oxazolidinethione is unique due to the presence of the ethyl group at the 4-position, which can affect its reactivity and interactions with other molecules. This structural feature may enhance its biological activity and make it a more versatile intermediate in organic synthesis compared to its analogs .
Properties
CAS No. |
13997-20-1 |
---|---|
Molecular Formula |
C5H9NOS |
Molecular Weight |
131.20 g/mol |
IUPAC Name |
4-ethyl-1,3-oxazolidine-2-thione |
InChI |
InChI=1S/C5H9NOS/c1-2-4-3-7-5(8)6-4/h4H,2-3H2,1H3,(H,6,8) |
InChI Key |
IUQNMFMYZBLMEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.